2-[benzyl(methyl)amino]ethyl (E)-3-phenylprop-2-enoate;hydrochloride
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Overview
Description
2-[benzyl(methyl)amino]ethyl (E)-3-phenylprop-2-enoate;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methyl)amino]ethyl (E)-3-phenylprop-2-enoate;hydrochloride typically involves the reaction of benzylmethylamine with ethyl 3-phenylprop-2-enoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methyl)amino]ethyl (E)-3-phenylprop-2-enoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-[benzyl(methyl)amino]ethyl (E)-3-phenylprop-2-enoate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[benzyl(methyl)amino]ethyl (E)-3-phenylprop-2-enoate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl(methyl)amino]ethyl acetoacetate
- 2-[benzyl(methyl)amino]ethyl butanoate
Uniqueness
2-[benzyl(methyl)amino]ethyl (E)-3-phenylprop-2-enoate;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[benzyl(methyl)amino]ethyl (E)-3-phenylprop-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c1-20(16-18-10-6-3-7-11-18)14-15-22-19(21)13-12-17-8-4-2-5-9-17;/h2-13H,14-16H2,1H3;1H/b13-12+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHZBQUIGPQWSZ-UEIGIMKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)C=CC1=CC=CC=C1)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC(=O)/C=C/C1=CC=CC=C1)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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